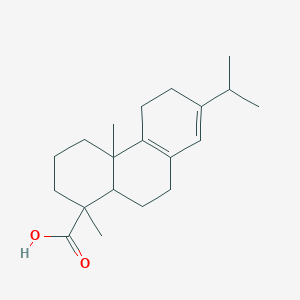

8,13-Abietadien-18-oic acid

Description

Contextualization as a Diterpenoid Resin Acid

Palustric acid is specifically classified as an abietane-type diterpenoid resin acid. scbt.com Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units, giving them a 20-carbon skeleton. The "abietane" designation refers to its specific tricyclic carbon framework, which is characteristic of a large group of resin acids. wikipedia.org Palustric acid is an isomer of abietic acid, differing in the location of its two carbon-carbon double bonds. wikipedia.org It is a colorless solid that is soluble in polar organic solvents. wikipedia.org

Historical Perspectives on Palustric Acid Research

The isolation and characterization of palustric acid marked a notable advancement in the chemistry of natural resins. Researchers Loeblich, Baldwin, and Lawrence first isolated this new acid, which they named palustric acid, from the oleoresin of longleaf pine (Pinus palustris) and slash pine (Pinus caribaea). scispace.com Their work, published in the mid-1950s, utilized partition chromatography to separate it from other similar resin acids. scispace.com Further studies confirmed its structure and established it as an intermediate in the acid and heat-induced isomerization of levopimaric acid into abietic acid. scispace.com Early investigations into its chemical properties included infrared spectroscopy to determine the location of its ethylenic bonds. scispace.com In 1965, N. Mason Joye Jr., Virginia M. Loeblich, and Ray V. Lawrence detailed a method for isolating palustric acid from gum rosin (B192284). acs.org

Significance within Natural Product Chemistry and Chemical Ecology

Palustric acid holds considerable significance in both natural product chemistry and chemical ecology. From a chemical standpoint, it is a key component in the complex mixture of resin acids that isomerize under various conditions. researchgate.net Studies have shown that levopimaric acid, palustric acid, neoabietic acid, and abietic acid can isomerize and approach an equilibrium state. kyoto-u.ac.jptandfonline.com

In the field of chemical ecology, palustric acid plays a crucial role in the defense mechanisms of coniferous trees. wikipedia.org It is a component of oleoresin, which acts as a protective barrier against herbivorous insects and pathogens. wikipedia.orgoup.com Research has demonstrated that phloem levels of palustric acid increase in red pine and white spruce trees following mechanical injury or infection with a fungus associated with bark beetles, highlighting its role in induced plant defense. caymanchem.com Furthermore, studies on sawflies have shown that palustric acid can deter feeding by certain species, such as Neodiprion dubiosus and N. rugifrons, on jack pine needles. nih.gov

Interactive Data Tables

Chemical and Physical Properties of Palustric Acid

| Property | Value |

| CAS Number | 1945-53-5 |

| Molecular Formula | C₂₀H₃₀O₂ |

| Molecular Weight | 302.45 g/mol |

| Melting Point | 164.50 °C |

| Boiling Point (est.) | 440.20 °C @ 760.00 mm Hg |

| logP (o/w) (est.) | 6.620 |

| Water Solubility (est.) | 0.01808 mg/L @ 25 °C |

Data sourced from various chemical databases. scbt.comthegoodscentscompany.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-13,17H,5-11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBYBBUZURKHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862793 | |

| Record name | Abieta-8,13-dien-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8,13-Abietadien-18-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1945-53-5 | |

| Record name | PALUSTRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8,13-Abietadien-18-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 167 °C | |

| Record name | 8,13-Abietadien-18-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of Palustric Acid

Presence in Coniferous Tree Species (e.g., Pinus spp., Picea spp.)

Palustric acid is a well-documented constituent of the resin of numerous coniferous trees, playing a role in their defense mechanisms. nih.gov It is commonly found in species belonging to the Pinus (pine) and Picea (spruce) genera. researchgate.netscispace.com For instance, it has been identified in red pine (Pinus resinosa), Calabrian pine (Pinus nigra subsp. laricio), and white spruce (Picea glauca). nih.govcaymanchem.commdpi.com Research has also detected its presence in Sitka spruce (Picea sitchensis), lodgepole pine (Pinus contorta), and jack pine (Pinus banksiana). cdnsciencepub.comnih.gov

Intra-species Variation in Palustric Acid Content

Significant variation in the concentration of palustric acid can be observed within a single species. This intra-species variation is influenced by genetic factors, leading to different chemical profiles, or "chemotypes," among populations. csic.esresearchgate.net Studies on Maritime pine (Pinus pinaster) have revealed that both anatomical and chemical defensive traits, including resin acid composition, can differ among various provenances. csic.es For example, research on Pinus pinaster has identified distinct chemotypes characterized by differing levels of various resin acids, including palustric acid. researchgate.net Similarly, intra-specific variation in tolerance to pathogens has been noted in several Pinus species, which may be linked to differences in their chemical defense compounds. auburn.edu This genetic diversity is a critical factor in a species' ability to adapt to different environmental pressures. agriscigroup.us

Inter-species Variation in Palustric Acid Content

The concentration of palustric acid also varies considerably between different conifer species. For instance, in a study comparing various pine species, Calabrian pine (Pinus nigra) heartwood was found to contain a significant amount of palustric acid. dntb.gov.ua In contrast, another study noted that while palustric acid was present in several pine species, its relative abundance differed, with levopimaric acid being more dominant in the stem tissues of Pinus contorta and Pinus banksiana. mdpi.com Research on Sitka spruce has shown that while several resin acids were found in significantly greater amounts in trees resistant to the white pine weevil, palustric acid was not one of them, highlighting its variable importance in the defense mechanisms of different species. cdnsciencepub.com The biosynthesis of resin acids is a complex process involving multiple enzymes, and variations in these pathways among species contribute to the observed differences in resin acid profiles. nih.gov

Accumulation in Plant Tissues and Secretions (e.g., Oleoresin, Heartwood, Phloem)

Palustric acid, along with other resin acids, accumulates in various tissues and secretions of coniferous trees. It is a major component of oleoresin, the sticky substance that exudes from wounds and serves as a primary defense against insects and pathogens. researchgate.netscbt.comniir.org

The distribution of palustric acid is not uniform throughout the plant. In Calabrian pine, for example, the inner stem tissue showed a high prevalence of dehydroabietic and palustric acids. mdpi.com In contrast, the outer stem tissue had abietic acid as the dominant resin acid. The roots of this species also contained dehydroabietic, palustric, and abietic acids as the predominant components. mdpi.com In a study of black pine (Pinus nigra), the heartwood was identified as a rich source of resin acids, with palustric acid being one of the most abundant. dntb.gov.ua Furthermore, phloem levels of palustric acid have been shown to increase in red pine and white spruce trees in response to mechanical injury and fungal infection. caymanchem.com

The following table provides a snapshot of the relative abundance of palustric acid and other major resin acids in different tissues of Calabrian Pine (Pinus nigra subsp. laricio).

| Tissue Type | Predominant Diterpene Resin Acids |

| Inner Stem | Dehydroabietic acid, Palustric acid , Abietic acid |

| Outer Stem | Abietic acid, Dehydroabietic acid, Palustric acid |

| Roots | Dehydroabietic acid, Palustric acid , Abietic acid |

Data sourced from a study on Calabrian pine, indicating the top three most abundant resin acids in each tissue. mdpi.com

Environmental Presence and Sources

Beyond its natural occurrence in trees, palustric acid is also found in the environment, primarily due to industrial activities related to wood processing.

Detection in Receiving Waters and Sediments

As a result of effluent discharge, palustric acid can be detected in the aquatic environments that receive these wastewaters. Studies have shown the presence of resin acids, including palustric acid, in receiving waters and sediments downstream of pulp mills. publications.gc.caresearchgate.net For example, research in the upper Derwent Estuary in Tasmania, Australia, found that the major resin acids in the paper mill effluent were dehydroabietic, palustric, abietic, and pimaric acids. researchgate.net These compounds were also detected in the river water and sediments, although their proportions could differ from the effluent due to degradation and redistribution processes. researchgate.net Dehydroabietic acid is often the most persistent, while the concentrations of more labile acids like palustric acid can be more variable. researchgate.net Over time, these resin acids can accumulate in sediments. canada.ca

The following table shows the concentration of selected resin acids found in the effluent of a paper mill and in the sediments of the receiving estuary.

| Compound | Effluent Concentration (mg/L) | Sediment Concentration (mg/kg dry mass) |

| Palustric acid | Major component | Detected up to 87 mg/kg |

| Abietic acid | Major component | Detected up to 87 mg/kg |

| Dehydroabietic acid | Major component | Detected up to 87 mg/kg |

| Pimaric acid | Major component | Detected up to 87 mg/kg |

| Isopimaric acid | Minor component | Detected up to 87 mg/kg |

| Neoabietic acid | Minor component | Detected up to 87 mg/kg |

| Levopimaric acid | Minor component | Detected up to 87 mg/kg |

| Sandaracopimaric acid | Minor component | Detected up to 87 mg/kg |

Data from a study on a paper mill effluent in the Derwent Estuary, Tasmania. researchgate.net Note that the sediment concentration represents the total for resin acids found close to the discharge point.

Biosynthesis and Metabolic Pathways of Palustric Acid

Precursor Compounds in Diterpenoid Biosynthesis

The synthesis of all terpenoids, including palustric acid, begins with the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). oup.com These precursors are generated through two distinct pathways within the plant cell: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. biorxiv.org

Role of Geranylgeranyl Diphosphate (GGPP)

Geranylgeranyl diphosphate (GGPP), a C20 molecule, is the universal precursor for the biosynthesis of all diterpenoids, including palustric acid. wikipedia.orgresearchgate.net GGPP is synthesized in the plastids by the condensation of one molecule of DMAPP with three molecules of IPP, a reaction catalyzed by GGPP synthase (GGPPS). oup.combiorxiv.org This C20 intermediate is a critical branching point, providing the substrate for the production of a wide array of essential plant compounds such as carotenoids, chlorophylls, gibberellins, and the diterpene resin acids. biorxiv.orgoup.com

Enzymatic Conversion Pathways

The conversion of the linear GGPP molecule into the complex tricyclic structure of palustric acid is orchestrated by a series of specialized enzymes.

Diterpene Synthase (diTPS) Modules in Palustric Acid Formation

The initial cyclization of GGPP is a pivotal step in diterpene resin acid biosynthesis and is carried out by diterpene synthases (diTPSs). nih.gov In conifers, these are often bifunctional enzymes containing two distinct active sites, a class II and a class I site. google.com

The process begins at the class II active site, where GGPP is protonated and cyclized to form a bicyclic intermediate, (+)-copalyl diphosphate (CPP). nih.govnih.gov This intermediate is then channeled to the class I active site of the same enzyme. nih.gov Here, the diphosphate group is cleaved, and a series of rearrangements and further cyclizations occur, leading to the formation of various diterpene olefin skeletons. nih.gov Specifically, levopimaradiene/abietadiene synthases (LAS) are responsible for producing a mixture of diterpene olefins, including abietadiene, levopimaradiene, neoabietadiene, and palustradiene, from which palustric acid is ultimately derived. oup.com

Mechanism of Oxidative Transformations in Palustric Acid Synthesis

The conversion of the diterpene olefin precursor, palustradiene, to palustric acid involves the sequential oxidation of the C18 methyl group. oup.comoup.com This transformation is catalyzed by CYP720B enzymes and proceeds through two intermediate stages: a primary alcohol and an aldehyde. oup.com The P450 enzyme facilitates the incorporation of oxygen atoms, ultimately converting the methyl group into a carboxylic acid functional group, which is characteristic of all resin acids. oup.combritannica.com This three-step oxidation is a common feature in the biosynthesis of various diterpene resin acids. nih.gov

Interconversion and Isomerization Dynamics within Resin Acids

Isomerization Pathways Involving Abietic Acid, Levopimaric Acid, and Neoabietic Acid

The biosynthesis of palustric acid is intricately linked to the isomerization of other abietane (B96969) diterpenes. Levopimaric acid is often considered the primary precursor in the biosynthesis of palustric, neoabietic, and abietic acids. kyoto-u.ac.jp These acids, which possess conjugated diene structures, readily undergo isomerization. ncsu.edu

Under thermal or acidic conditions, a dynamic equilibrium is established among these isomers. Studies have shown that at elevated temperatures (e.g., 200°C), levopimaric, palustric, neoabietic, and abietic acids thermally isomerize to form an equilibrium mixture primarily composed of abietic, palustric, and neoabietic acids. cdnsciencepub.com Similarly, during the distillation of pine resin, levopimaric acid is often completely isomerized into palustric, abietic, and neoabietic acids. sci-hub.se

The isomerization pathways are reversible and can proceed through various intermediates. Research indicates that both levopimaric acid and neoabietic acid can isomerize to the more thermodynamically stable abietic acid, with palustric acid acting as an intermediate in this process. kyoto-u.ac.jp The conversion of levopimaric acid to palustric acid is particularly rapid. kyoto-u.ac.jp Conversely, at high temperatures, palustric and neoabietic acids can isomerize to levopimaric acid. scialert.net

Computational studies using density functional theory (DFT) have provided insights into the energetics of these transformations. These calculations suggest that the isomerization of palustric acid to levopimaric acid has the lowest energy barrier compared to other related isomerization reactions, making it a kinetically favorable process. researchgate.netresearcher.life Kinetic models further support that at temperatures exceeding 200°C, both neoabietic and palustric acids tend to convert to abietic acid. mdpi.com

A proposed biosynthetic route involves the enzymatic conversion of geranylgeranyl diphosphate (GGPP) to an unstable diterpene, 13-hydroxy-8(14)-abietene, by abietadiene synthase. nih.gov This intermediate is then oxidized by cytochrome P450 enzymes (CYP720B subfamily) to 13-hydroxy-8(14)-abietic acid, which subsequently undergoes dehydration to yield a mixture of abietic, levopimaric, neoabietic, and palustric acids. nih.gov

| Starting Acid | Conditions | Resulting Isomers | Finding |

| Levopimaric acid | Heat (155°C, 3 hr) | Palustric, Abietic, Neoabietic acids | Isomerization occurs during processes like distillation. sci-hub.se |

| Levopimaric acid | Chloroform (B151607) (dark, N2 atm) | Abietic acid (92%), Palustric acid (5%), Neoabietic acid (3%) | Reaches an equilibrium state. kyoto-u.ac.jp |

| Neoabietic acid | Chloroform | Abietic acid (via Palustric acid) | Palustric acid is an intermediate in the pathway to Abietic acid. kyoto-u.ac.jp |

| Abietane Isomers (Abietic, Neoabietic, Palustric) | Heat (>200°C) | Abietic acid | Tends to isomerize to the more stable Abietic acid. mdpi.com |

Environmental and Biochemical Factors Influencing Palustric Acid Isomerization

The isomerization of palustric acid and its related abietanes is not solely governed by their inherent chemical structures but is also significantly influenced by a range of environmental and biochemical factors.

Temperature: Heat is a primary driver of resin acid isomerization. kyoto-u.ac.jp At elevated temperatures, the rate of conversion between isomers increases, leading to an equilibrium mixture. cdnsciencepub.comscialert.net For instance, the thermal treatment of pine rosin (B192284) during industrial processing significantly alters its chemical composition, promoting the conversion of less stable isomers like levopimaric acid into palustric and abietic acids. sci-hub.se

pH and Acidity: The pH of the surrounding medium plays a crucial role. Isomerization is notably catalyzed by the presence of strong acids. kyoto-u.ac.jppublications.gc.ca A medium to low acidic pH (below pH 4) has been shown to increase the rate of isomerization of palustric acid to abietic acid. ncsu.eduncsu.edunih.gov This is a critical factor in various industrial processes, such as papermaking, where pH fluctuations can alter the chemical profile of resin acids. ncsu.eduncsu.edu

Solvents: The nature of the solvent can influence the isomerization process. Studies have demonstrated that resin acids readily isomerize in chloroform solution, even at room temperature in the dark. kyoto-u.ac.jp In contrast, when dissolved in solvents like α-pinene or octyl alcohol, the isomerization does not occur in the absence of air, suggesting the solvent can mediate the reaction environment. kyoto-u.ac.jp

Enzymatic Control: In living systems, these reactions are under strict biochemical control. The biosynthesis of the precursor abietane skeleton from geranylgeranyl diphosphate (GGPP) is catalyzed by specific enzymes, namely diterpene synthases (diTPS) and cytochrome P450 monooxygenases (CYPs). nih.gov The enzyme abietadiene synthase (AS) is fundamental in creating the initial tricyclic structure. acs.org The subsequent modifications and interconversions are also likely mediated by specific enzymes within the resin-producing cells of the plant, ensuring a controlled production of these defensive compounds. nih.govacs.org

| Factor | Influence on Isomerization | Details |

| Temperature | Promotes isomerization | Elevated temperatures increase reaction rates, leading to an equilibrium mixture of abietane isomers. cdnsciencepub.comsci-hub.sescialert.net |

| pH / Acidity | Catalyzes isomerization | Strong acids and medium-to-low pH conditions (<4) accelerate the conversion of palustric acid to abietic acid. kyoto-u.ac.jpncsu.eduncsu.edunih.gov |

| Solvents | Can mediate the reaction | Isomerization is observed in chloroform but is inhibited in α-pinene or octyl alcohol without air. kyoto-u.ac.jp |

| Enzymes | Controls biosynthesis | Diterpene synthases and Cytochrome P450s regulate the formation and transformation of resin acids in plants. nih.govacs.org |

Isolation and Purification Methodologies for Palustric Acid

Sample Preparation and Matrix Considerations

The initial step in the isolation of palustric acid involves careful sample preparation, which is highly dependent on the matrix from which it is being extracted. For instance, when isolating from conifer exudates like Norway spruce balm, which lacks cellular components, a straightforward dissolution and filtering step is sufficient to remove foreign materials such as tree bark particles. frontiersin.org Acetone (B3395972) and dichloromethane (B109758) have been identified as efficient solvents for this purpose, with acetone often being preferred due to its lower toxicity and easier waste management. frontiersin.org After dissolution, the solvent is typically removed under reduced pressure, and the residue is re-dissolved in a suitable solvent mixture, such as n-hexane and isopropanol, for further analysis. frontiersin.orgnih.gov

For more complex matrices like wood chips, a more rigorous preparation is necessary. The wood samples are often ground into a powder, sometimes while being cooled with liquid nitrogen to preserve the integrity of the compounds, before extraction. researchgate.net In the context of water sample analysis, particularly from pulp mill effluents, preservation is key. Samples are typically preserved with ascorbic acid and sodium hydroxide (B78521) to maintain the stability of the resin acids for up to 14 days. gov.bc.ca It is also noted that fatty acids are ubiquitous and can be common contaminants, especially palmitic, stearic, and even palustric acids, which can interfere with analysis. gov.bc.ca

Extraction Techniques

Following sample preparation, various extraction techniques are employed to isolate palustric acid from the prepared matrix. The choice of technique depends on factors such as the sample type, desired purity, and scale of the operation.

Liquid-Liquid Extraction (LLE) (e.g., Methyl-tert-butyl ether extraction)

Liquid-liquid extraction (LLE) is a widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases. Methyl-tert-butyl ether (MTBE) is a common solvent for extracting resin acids like palustric acid from aqueous samples. gov.bc.calcms.cz In a typical procedure for water samples, the pH is adjusted to between 6.5 and 7.5, and the sample is extracted multiple times with MTBE. gov.bc.ca The use of MTBE is advantageous as it is less prone to forming peroxides compared to diethyl ether. ncasi.org

A notable application of MTBE is in a single liquid-liquid extraction protocol for metabolomic studies, where it is used with methanol (B129727) and water to separate lipids into the organic phase and polar molecules into the aqueous phase. lcms.cz This method is efficient for high-throughput analysis and simplifies the collection of the lipid-containing upper organic layer due to MTBE's low density. nih.gov For some applications, acetonitrile (B52724) is used in conjunction with MTBE to prevent the formation of emulsions and to adjust the polarity of the extraction solvent for optimal recovery. nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is an advanced extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. frontiersin.orgmdpi.com SFE offers several advantages, including the ability to analyze thermolabile and hydrolysable constituents under mild conditions, reduced environmental impact due to the omission of organic solvents, and shorter analysis times. frontiersin.org

In the context of resin acids, SFE with supercritical CO2 has been shown to be more effective than traditional methods like Soxhlet extraction for certain applications. mdpi.compublications.gc.ca For the analysis of diterpene resin acids in Norway spruce, an ultra-high performance supercritical fluid chromatography (UHPSFC) method was developed, allowing for the separation of eight different resin acids, including palustric acid, in under 20 minutes. x-mol.netfrontiersin.org The efficiency of SFE is influenced by parameters such as temperature, pressure (which affects the density of the supercritical fluid), and contact time. openagrar.de For instance, in the extraction of crude tall oil, the total yield of extractives generally increases with the extraction temperature. openagrar.de

Soxhlet Extraction

Soxhlet extraction is a traditional and robust method for the continuous extraction of compounds from a solid material with a limited amount of solvent. This technique has been applied to the extraction of resin acids from various plant materials. For example, powdered plant material can be packed into a filter paper and extracted with a suitable solvent, such as aqueous solvents or acetone, for an extended period, often 48 hours. researchgate.netbepls.com

In a study comparing different extraction methods for shikimic acid, Soxhlet extraction with methanol was one of the techniques evaluated, though it was found to be less efficient and slower than Accelerated Solvent Extraction (ASE). google.com For the extraction of resin and fatty acids from wood chips, acetone is used in a Soxhlet apparatus. researchgate.net Similarly, in the analysis of Scotch pine extractives, traditional successive Soxhlet extraction was performed with n-hexane followed by an acetone-water mixture, with each extraction lasting 6 hours. dergipark.org.tr While effective, Soxhlet extraction can be time-consuming, and for some resin acids like palustric and neoabietic acids, recovery from certain matrices like sediments can be low compared to SFE. publications.gc.ca

Chromatographic Purification Strategies

Following extraction, the crude extract containing palustric acid and other co-extracted compounds typically requires further purification. Chromatography is the primary method used to achieve high purity.

Column Chromatography (CC)

Column chromatography (CC) is a fundamental and widely used technique for the purification of chemical compounds from a mixture. The separation is based on the differential adsorption of compounds to a stationary phase as a mobile phase is passed through the column.

For the purification of resin acids, silica (B1680970) gel is a commonly used stationary phase. The selection of the mobile phase, or eluent, is critical for achieving good separation. A gradient of solvents with increasing polarity is often employed. For instance, a sequence of 100% chloroform (B151607), followed by mixtures of chloroform and methanol (e.g., 9:1 and 8:2), has been used to isolate compounds from a plant extract. In some cases, to prevent the degradation of acid-sensitive compounds, the silica gel can be deactivated by flushing the column with a solvent system containing a small amount of a base like triethylamine. rochester.edu

For challenging separations, techniques such as running a gradient elution can be employed, where the polarity of the solvent system is gradually increased. rochester.edu If extracts require further cleanup before analysis, an optional florisil (B1214189) adsorption column chromatography step can be used. gov.bc.ca In this procedure, the extract is passed through a column of deactivated florisil, and different fractions are eluted with solvents of increasing polarity. For resin and fatty acids, a fraction is typically eluted with 2% ethyl acetate (B1210297) in petroleum ether or hexanes. gov.bc.ca

Adsorption Chromatography (e.g., Florisil Clean-up)

Adsorption chromatography is a fundamental technique for the purification of chemical compounds, including palustric acid. This method relies on the differential adsorption of components in a mixture onto the surface of a solid stationary phase. In the context of palustric acid isolation, this technique is often employed as a "clean-up" step to remove impurities from a sample extract. gov.bc.cascribd.com

A common adsorbent used for this purpose is Florisil, a magnesia-silica gel. gov.bc.cageorgia.gov The process involves passing a solution containing the crude palustric acid extract through a column packed with Florisil. georgia.gov The separation is based on the polarity of the different molecules in the mixture. scribd.com

The general procedure for Florisil clean-up involves several steps:

Column Preparation: A glass chromatographic column is packed with activated Florisil. The activation is typically done by heating the Florisil to remove water and enhance its adsorptive properties. gov.bc.cageorgia.gov

Sample Loading: The sample extract, dissolved in a non-polar solvent like hexane (B92381), is loaded onto the column. gov.bc.ca

Elution: A series of solvents or solvent mixtures with increasing polarity are passed through the column. Less polar compounds are eluted first, while more polar compounds, which adhere more strongly to the Florisil, are eluted later. gov.bc.caresearchgate.net For the isolation of resin acids like palustric acid, a typical elution sequence might involve an initial wash with a non-polar solvent to remove less polar impurities, followed by elution with a more polar solvent to recover the desired acids. gov.bc.ca

For instance, in a documented method for analyzing resin and fatty acids, a hexane extract is applied to a Florisil column. The column is first eluted with petroleum ether or hexanes to discard unwanted compounds. Subsequently, a mixture of 2% ethyl acetate in petroleum ether or hexanes is used to elute the fraction containing the resin and fatty acids, including palustric acid. gov.bc.ca

The effectiveness of the separation can be influenced by several factors, including the activity of the Florisil, which can be standardized, and the choice of elution solvents. georgia.govepa.gov The table below summarizes the key aspects of a typical Florisil clean-up process for resin acid isolation.

| Step | Description | Key Parameters |

| Adsorbent | Florisil (magnesia-silica gel) | Pesticide residue grade, activated by heating |

| Stationary Phase | Solid | Fine particles packed in a column |

| Mobile Phase | Liquid | Solvents of varying polarity (e.g., hexane, petroleum ether, ethyl acetate) |

| Principle | Differential adsorption based on polarity | Separation of compounds based on their affinity for the adsorbent surface |

| Application | Clean-up of sample extracts | Removal of impurities prior to analysis |

Recrystallization Techniques for Palustric Acid Enrichment

Recrystallization is a powerful purification technique used to enrich solid compounds like palustric acid. mt.comillinois.edu The fundamental principle of recrystallization is the difference in solubility of a compound in a particular solvent at different temperatures. mt.com An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. mt.com

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should:

Dissolve the compound to be purified well at high temperatures but poorly at low temperatures. mt.com

Dissolve impurities readily at all temperatures or not at all. uomustansiriyah.edu.iq

Be chemically inert to the compound being purified. mt.com

Be sufficiently volatile to be easily removed from the purified crystals.

A documented method for purifying rosins, which contain a mixture of resin acids including palustric acid, utilizes a solvent precipitation process that can be considered a form of recrystallization. google.comgoogle.com This process involves dissolving the rosin-containing composition in a first solvent with heating, followed by the addition of a second solvent and subsequent cooling to precipitate the purified rosin (B192284). google.comgoogle.com This method has been shown to enrich the content of palustric acid, along with abietic acid and neoabietic acid. google.com The enrichment is demonstrated by an increase in the combined weight percent of these three acids. google.com

The following table outlines the general steps involved in the recrystallization process for the enrichment of palustric acid from a rosin mixture:

| Step | Description | Purpose |

| Solvent Selection | Choosing a solvent or solvent system where palustric acid has high solubility when hot and low solubility when cold. | To enable dissolution at high temperatures and precipitation upon cooling. |

| Dissolution | The impure solid is dissolved in a minimum amount of the hot solvent. | To create a saturated solution of the compound. |

| Cooling | The hot, saturated solution is allowed to cool slowly. | To induce the formation of pure crystals of palustric acid as its solubility decreases. |

| Filtration | The formed crystals are separated from the mother liquor (the remaining solution containing impurities). | To isolate the purified solid compound. |

| Washing | The crystals are washed with a small amount of cold solvent. | To remove any remaining impurities adhering to the crystal surface. |

| Drying | The purified crystals are dried to remove any residual solvent. | To obtain the final, pure solid product. |

This process can significantly improve the purity of the final product by selectively crystallizing the desired compound while leaving impurities in the solution. mt.com

Advanced Analytical Techniques for Characterization and Quantification of Palustric Acid

Chromatographic Separation Methods

Chromatography, a cornerstone of analytical chemistry, is the primary methodology for the separation, identification, and quantification of palustric acid. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed, often coupled with mass spectrometry (MS) for definitive identification. ncsu.edu The choice of method depends on the sample matrix, required sensitivity, and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of palustric acid and other resin acids. ncsu.eduscioninstruments.com This method combines the high-resolution separation capability of gas chromatography with the precise mass detection of mass spectrometry. scioninstruments.com In GC-MS analysis, the sample is first vaporized and separated into its components as it travels through a capillary column. scioninstruments.com Following separation, the molecules enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is detected, allowing for highly specific identification. scioninstruments.com

Due to the low volatility and polar nature of resin acids like palustric acid, a chemical modification step known as derivatization is essential prior to GC analysis. ncsu.edurestek.com This process converts the carboxylic acid group into a less polar and more volatile ester, enabling it to be analyzed effectively by GC. restek.com The analysis is typically performed using high-resolution capillary columns, such as those with a polysiloxane phase. ncsu.edugov.bc.ca

Table 1: Typical GC/MS Parameters for Palustric Acid Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column Type | Capillary Column (e.g., DB-1, DB-5, DB-17) | gov.bc.caresearchgate.netrjptonline.org |

| Derivatization | Required (e.g., Methylation, Ethylation, PFB-esterification) | ncsu.edugov.bc.ca |

| Injection Mode | Split/Splitless | rjptonline.org |

| Carrier Gas | Helium | ncsu.edu |

| Ionization Mode | Electron Ionization (EI) | scioninstruments.com |

| Detection Mode | Full Scan or Selective Ion Monitoring (SIM) | gov.bc.ca |

For enhanced sensitivity and lower detection limits, the Selective Ion Monitoring (SIM) mode is commonly employed in the GC/MS analysis of palustric acid. gov.bc.ca Instead of scanning the full range of masses, SIM instructs the mass spectrometer to detect only a few specific ions that are characteristic of the target analyte. gov.bc.ca This significantly improves the signal-to-noise ratio, making it ideal for trace-level quantification in complex environmental samples. publications.gc.ca The selection of at least one quantifier ion for measurement and one or two qualifier ions for confirmation ensures the reliability of the identification. gov.bc.ca The use of GC-SIM-MS can achieve method detection limits in the low microgram-per-liter (µg/L) range for resin acids. publications.gc.caresearchgate.net

Derivatization is a critical sample preparation step for the GC analysis of palustric acid, aimed at increasing the analyte's volatility and thermal stability while improving chromatographic peak shape. ncsu.edurestek.com

Methyl Ester Formation : This is one of the most common derivatization approaches for resin acids. gov.bc.ca Reagents such as diazomethane (B1218177), N,N-dimethylformamide dimethylacetal, or boron trichloride (B1173362) in methanol (B129727) (BCl₃-methanol) are used to convert the carboxylic acid into its corresponding methyl ester. oup.com While diazomethane is effective, it is also highly toxic and explosive. oup.com Safer alternatives like BCl₃-methanol react under mild heating to produce stable fatty acid methyl esters (FAMEs) that are well-suited for GC analysis. restek.com

Pentafluorobenzyl (PFB) Ester Derivatives : This derivatization method involves reacting the acid with pentafluorobenzyl bromide (PFBBr) to form PFB esters. nih.govuark.edu These derivatives are highly responsive to electron capture detectors (ECD) and are also excellent for GC-MS analysis, particularly for detecting trace amounts of resin acids in samples like pulp mill effluents. researchgate.netpublications.gc.ca The analysis of PFB esters by GC-MS often involves monitoring the prominent PFB ion at m/z 181. publications.gc.ca

Ethylation : As an alternative to methylation, ethylation converts the carboxylic acids into their ethyl ester derivatives. ncasi.org This can be accomplished using reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) (TEOTFB). ncasi.org Ethylation is a required derivatization step in some standardized analytical methods for resin and fatty acids. gov.bc.cancasi.org

Table 2: Common Derivatization Reagents for GC Analysis of Palustric Acid

| Reagent | Derivative Formed | Key Features | Reference |

|---|---|---|---|

| Diazomethane (CH₂N₂) | Methyl Ester | Highly effective and rapid; but toxic and explosive. | gov.bc.caoup.com |

| Boron Trichloride-Methanol (BCl₃-Methanol) | Methyl Ester | Safer alternative to diazomethane; requires mild heating. | restek.com |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Produces derivatives with high ECD response; excellent for trace analysis. | researchgate.netnih.gov |

| Triethyloxonium tetrafluoroborate (TEOTFB) | Ethyl Ester | Alternative to methylation for producing ethylated derivatives. | ncasi.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS for the analysis of palustric acid. gov.bc.caresearchgate.net Its most significant advantage is that it can often be performed without the need for derivatization, which simplifies sample preparation and prevents the potential degradation of thermally unstable resin acids. researchgate.netdiva-portal.org LC-MS combines the separation power of liquid chromatography with the analytical prowess of mass spectrometry. wikipedia.org

For resin acid analysis, ionization is typically achieved using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), usually in negative ion mode to detect the deprotonated molecule [M-H]⁻. researchgate.netncsu.edu A notable challenge with LC-APCI-MS is that it cannot differentiate between isomers with the same molecular weight, such as palustric acid, abietic acid, and isopimaric acid (C₂₀H₃₀O₂), as they all generate an ion at m/z 301. researchgate.netncsu.edu However, effective chromatographic separation prior to MS detection can resolve these isomers. diva-portal.orgnih.gov The use of tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), provides even greater sensitivity and selectivity, enabling trace-level detection in various water samples without extensive cleanup procedures. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely applied technique for analyzing resin acids, including palustric acid. ncsu.edudiva-portal.org Like LC-MS, it can be performed without derivatization. ncsu.edu

HPLC with UV Detection : A standard UV detector can be used to quantify palustric acid based on its absorbance of ultraviolet light, as its conjugated double bond system is chromophoric. ncsu.edushimadzu.com

HPLC with Photodiode Array (PDA) Detection : The Photodiode Array (PDA) detector, also called a Diode Array Detector (DAD), offers significant advantages over a single-wavelength UV detector. scioninstruments.com A PDA detector records the entire UV-visible spectrum at every point during the chromatographic run. shimadzu.comscioninstruments.com This provides three-dimensional data (absorbance vs. time vs. wavelength) that can be used to assess peak purity and aid in the identification of compounds based on their unique spectral profiles. shimadzu.commdpi.com For instance, different resin acids exhibit distinct absorbance patterns; palustric acid gives a response at several wavelengths, whereas dehydroabietic acid absorbs strongly at 200 nm but not at 250 nm or 270 nm, allowing for their differentiation. benthamopen.com This makes HPLC-PDA a powerful tool for screening and quality control without requiring a mass spectrometer. diva-portal.orgmdpi.com

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility in a narrow capillary. benthamopen.comcreative-proteomics.com A significant benefit of CE for resin acid analysis is the minimal sample preparation required; analysis can often be performed on a sample simply dissolved in a suitable buffer, eliminating the need for derivatization. benthamopen.comresearchgate.net

The technique has been successfully applied to separate the main components of diterpenoic resins, including palustric acid. benthamopen.comresearchgate.net Detection is commonly performed using UV absorbance, and the resulting electropherogram, which shows a pattern of peaks, can be used for identification. benthamopen.com While the resolution and speed of CE are comparable to GC, its detection limits are generally higher (less sensitive). benthamopen.comresearchgate.net For improved sensitivity and more definitive identification, CE can be coupled to a mass spectrometer (CE-MS). creative-proteomics.com

Table 3: Comparative Overview of Analytical Techniques for Palustric Acid

| Technique | Derivatization Required? | Relative Sensitivity | Selectivity | Key Advantage(s) | Reference |

|---|---|---|---|---|---|

| GC/MS | Yes | High (especially with SIM) | Very High | Excellent separation and definitive identification of isomers. | ncsu.edugov.bc.caresearchgate.net |

| LC/MS & LC/MS/MS | No | Very High | High to Very High | No derivatization needed; suitable for thermally labile compounds. | researchgate.netdiva-portal.orgnih.gov |

| HPLC-PDA | No | Moderate | Moderate to High | Provides spectral data for peak purity and identification without MS. | diva-portal.orgmdpi.combenthamopen.com |

| CE | No | Low to Moderate | Moderate | Simple sample preparation; fast analysis. | benthamopen.comresearchgate.net |

Compound Reference Table

Application of Selective Ion Monitoring (SIM)

Thin-Layer Chromatography (TLC) for Monitoring and Identification

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of palustric acid in complex mixtures like rosin (B192284). wikipedia.orgumass.edu This technique is particularly useful for monitoring the progress of chemical reactions involving resin acids and for preliminary identification of components in a sample. wikipedia.orgualberta.ca

The separation in TLC is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent). umich.edusavemyexams.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. ualberta.calibretexts.org The Rf value is influenced by several factors, including the polarity of the compound, the composition of the mobile phase, and the nature of the stationary phase. libretexts.orgsemanticscholar.org For instance, less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds adhere more strongly to the polar stationary phase and have lower Rf values. ualberta.ca

For the separation of resin acids like palustric acid, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). Adjusting the ratio of these solvents allows for the optimization of separation and Rf values, which are ideally between 0.2 and 0.6 for good resolution. Visualization of the separated spots on the TLC plate can be achieved under UV light or by using a staining reagent, as the resin acids are typically colorless. wikipedia.org While TLC is a powerful tool for qualitative screening, for unambiguous identification, co-spotting with an authentic standard of palustric acid is recommended. ualberta.caumich.edu

Table 1: Factors Influencing Rf Value in TLC

| Factor | Effect on Rf Value | Rationale |

| Mobile Phase Polarity | Increases with increasing polarity | A more polar solvent will more effectively move compounds up the polar stationary phase. ualberta.ca |

| Compound Polarity | Decreases with increasing polarity | More polar compounds have a stronger affinity for the polar stationary phase and travel shorter distances. ualberta.ca |

| Stationary Phase Activity | Can affect Rf values | Variations in the adsorbent material can alter separation characteristics. libretexts.org |

| Layer Thickness | Decreases with increasing thickness | The mobile phase moves more slowly up a thicker plate. libretexts.org |

| Temperature | Can increase Rf values | Higher temperatures can increase solvent and compound mobility. libretexts.org |

| Sample Size | Can affect spot definition and Rf | Overloading the plate can lead to streaking and inaccurate Rf values. libretexts.org |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of palustric acid. Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each provide unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including palustric acid. aocs.org Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.comeuropeanjournalofsciences.co.uk

In the ¹H-NMR spectrum of palustric acid, the vinyl proton at C14 appears as a characteristic signal around 5.38 ppm. scribd.com The chemical shifts and coupling patterns of the various protons in the molecule provide a complete picture of its structure. usda.govnih.gov

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. usda.gov The chemical shifts of the carbon atoms in palustric acid are sensitive to their local electronic environment. For instance, the carbons involved in the conjugated diene system (C8, C13, C14) show distinct chemical shifts. Specifically, C8 resonates at approximately 125.0 ppm. usda.gov The chemical shifts of other key carbons, such as the carboxylic acid carbon (C18) and the methyl groups, are also used for identification. magritek.comchemicalbook.com Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional correlation experiments (such as HSQC and HMBC) can be used to definitively assign all proton and carbon signals. usda.govmagritek.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Palustric Acid Methyl Ester

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C5 | 49.6 | 1.63 |

| C8 | 125.0 | - |

| C13 | 138.8 | - |

| C14 | 120.3 | 5.39 |

| C20 | 21.6 | 0.84 |

| Data derived from studies on methyl palustrate. usda.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the conjugated diene system in palustric acid. msu.edu The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. masterorganicchemistry.com

Palustric acid, with its conjugated double bonds, exhibits a characteristic maximum absorbance (λmax) in the UV region. The λmax for palustric acid is typically observed around 265 nm. dcu.ie This absorption is due to the π → π* transition within the conjugated diene system. The position and intensity (molar absorptivity, ε) of the absorption maximum can be influenced by the solvent and the presence of other functional groups. msu.edu While UV-Vis spectroscopy is a valuable tool for detecting the presence of conjugated systems, it is often used in conjunction with other techniques for definitive identification, as other resin acids with similar conjugated systems will have similar UV spectra. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of palustric acid displays several characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the IR spectrum of a carboxylic acid like palustric acid are the O-H and C=O stretching vibrations. spectroscopyonline.com The O-H stretch of the carboxylic acid group appears as a very broad band in the region of 3300-2500 cm⁻¹. libretexts.org The C=O stretch of the carboxyl group gives rise to a strong, sharp absorption band typically between 1720 and 1690 cm⁻¹. libretexts.orgcore.ac.uk Additionally, the spectrum will show C-H stretching vibrations from the alkane backbone just below 3000 cm⁻¹ and C-O stretching around 1320-1210 cm⁻¹. libretexts.org The presence of C=C double bonds is indicated by stretching vibrations in the 1680-1630 cm⁻¹ region, though these can sometimes be weak. nobraintoosmall.co.nz The fingerprint region, from 1450 to 600 cm⁻¹, contains a complex pattern of bending vibrations that are unique to the molecule. msu.edu

Table 3: Characteristic Infrared Absorption Frequencies for Palustric Acid

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid C=O | Stretch | 1720 - 1690 | Strong |

| Alkane C-H | Stretch | 3000 - 2850 | Medium to Strong |

| Alkene C=C | Stretch | 1680 - 1630 | Variable |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Quantitative Analysis and Method Validation

Accurate quantification of palustric acid is essential for quality control and research purposes. This requires the development and validation of analytical methods, including proper calibration procedures and the determination of detection limits.

For quantitative analysis, a calibration curve is constructed by measuring the instrumental response for a series of standard solutions of known concentrations of pure palustric acid. publications.gc.caluke.fi The response (e.g., peak area in chromatography) is then plotted against the concentration. A linear relationship is typically desired over the working concentration range. ncasi.org

The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters for method validation. sepscience.comwikipedia.org The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, but not necessarily quantified with acceptable precision and accuracy. nih.gov The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. nih.gov

These limits are often determined based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. sepscience.com The LOD is commonly calculated as 3.3σ/S, and the LOQ as 10σ/S. sepscience.com Alternatively, they can be estimated based on the signal-to-noise ratio, with a ratio of 3 typically used for the LOD and 10 for the LOQ. researchgate.net For palustric acid, reported LODs and LOQs can vary depending on the analytical technique and instrumentation used. For instance, using ultra-high-performance supercritical fluid chromatography (UHPSFC), a limit of quantitation for palustric acid has been established. frontiersin.orgfrontiersin.org

Table 4: Common Formulas for Calculating LOD and LOQ

| Parameter | Formula | Description of Variables |

| LOD | 3.3 * (σ / S) | σ = standard deviation of the response; S = slope of the calibration curve sepscience.com |

| LOQ | 10 * (σ / S) | σ = standard deviation of the response; S = slope of the calibration curve sepscience.com |

Quality Control and Assurance Measures in Palustric Acid Analysis

To ensure the reliability and accuracy of palustric acid quantification, a robust quality control (QC) and quality assurance (QA) framework is essential. This involves a multi-faceted approach encompassing various checks and standards throughout the analytical process. ncasi.org A formal quality assurance program is a prerequisite for any laboratory conducting these analyses, allowing for the comparison of performance against established criteria to validate the results. ncasi.org

Key quality control elements typically include:

Calibration Verification: Regular analysis of a mid-range calibration standard is performed to ensure the instrument's response remains within a specified percentage (e.g., ±20%) of the initial calibration. ncasi.org Failure to meet this criterion may necessitate instrument maintenance and recalibration. ncasi.org

Method Blanks: Analyzing a sample free of the analyte of interest (a blank) with each batch of samples helps to identify and quantify any contamination introduced during the sample preparation and analysis process. ncasi.orgmountpolleyreviewpanel.ca The result should be less than the limit of reporting. mountpolleyreviewpanel.ca

Laboratory Control Samples (LCS): An LCS, which is a blank sample spiked with a known concentration of palustric acid, is analyzed with each batch. mountpolleyreviewpanel.cagov.bc.ca The recovery of the analyte is measured to assess the accuracy of the method. Acceptable recovery limits are predefined (e.g., 30-140%). gov.bc.ca

Matrix Spikes (MS): A known amount of palustric acid is added to an actual sample, which is then analyzed. ncasi.orgpublications.gc.ca This helps to evaluate the effect of the sample matrix on the analytical method's performance, specifically recovery and precision. ncasi.org Data quality objectives for matrix spike recoveries for palustric acid can range from 20-140%. gov.bc.ca

Laboratory Duplicates: Analyzing a sample twice provides a measure of the method's precision. ncasi.org A common metric is the Relative Percent Difference (RPD), with an acceptable limit often set at 50%. gov.bc.ca

Surrogate Compounds: A known amount of a compound that is chemically similar to palustric acid but not expected to be in the sample is added to every sample before extraction. ncasi.orggov.bc.ca The recovery of the surrogate provides a measure of the efficiency of the extraction process for each individual sample. ncasi.org Deuterated fatty acids like d23-lauric acid and d35-stearic acid are examples of surrogates used in resin acid analysis. gov.bc.ca

These QC measures are typically performed for each analytical batch, which is often defined as a set of no more than 20 samples of a similar matrix type. ncasi.org Control charts are often used to graphically monitor QC results over time, allowing for the identification of trends or deviations that may indicate a problem with the analytical method. mountpolleyreviewpanel.ca

Table 1: Typical Quality Control Parameters and Acceptance Criteria for Palustric Acid Analysis

| QC Parameter | Frequency | Typical Acceptance Criteria | Purpose |

| Calibration Verification | With each analytical run | ± 20% of initial calibration ncasi.org | Ensures instrument stability and accuracy. ncasi.org |

| Method Blank | One per batch (max 20 samples) ncasi.org | < Limit of Reporting (LOR) mountpolleyreviewpanel.ca | Detects contamination during analysis. ncasi.org |

| Laboratory Control Sample (LCS) | One per batch (max 20 samples) gov.bc.ca | 30-140% recovery gov.bc.ca | Assesses method accuracy. gov.bc.ca |

| Matrix Spike (MS) | One per batch (max 20 samples) gov.bc.ca | 20-140% recovery gov.bc.ca | Evaluates matrix effects on accuracy. ncasi.org |

| Laboratory Duplicate | One per batch (max 20 samples) gov.bc.ca | ≤ 50% Relative Percent Difference (RPD) gov.bc.ca | Measures method precision. ncasi.org |

| Surrogate Spike | In every sample publications.gc.ca | 60-140% recovery gov.bc.ca | Monitors extraction efficiency for each sample. ncasi.org |

Interferences and Challenges in Complex Matrices

The accurate quantification of palustric acid can be significantly challenging, particularly in complex environmental and biological matrices. These matrices often contain a multitude of other compounds that can interfere with the analysis, leading to inaccurate results. ncasi.orgchromatographyonline.com

Matrix Interferences:

One of the primary challenges is the presence of co-extracted compounds from the sample matrix. ncasi.org In the context of pulp and paper mill effluents, fatty acids (especially those with 20 or more carbon atoms) are common interferences. ncasi.org These compounds can have similar chemical properties to palustric acid, leading to co-elution during chromatographic separation and making individual quantification difficult. chromatographyonline.com The extent of these interferences can vary significantly depending on the specific source and composition of the wastewater. ncasi.org For instance, effluents from de-inking processes have been shown to be particularly problematic. ncasi.org

Isomeric Co-elution:

A significant challenge in the chromatographic analysis of resin acids is the high structural similarity among isomers. frontiersin.orgnih.gov Palustric acid, along with other C20H30O2 resin acids like abietic acid, isopimaric acid, and neoabietic acid, can be difficult to separate completely. researchgate.netresearchgate.net This can result in overlapping peaks, making accurate quantification of individual isomers challenging. researchgate.net While some methods can achieve baseline separation, it often requires specific chromatographic conditions and columns. researchgate.net In some cases, a single common ion is used for quantification of all non-aromatic resin acids, which is considered a semi-quantitative approach. researchgate.net

Analytical Method-Specific Challenges:

Gas Chromatography (GC): A major drawback of GC-based methods is the need for derivatization to make the resin acids volatile enough for analysis. frontiersin.orgnih.govresearchgate.net This extra step is time-consuming and can introduce variability. nih.govresearchgate.net Furthermore, some resin acids, like levopimaric acid, can isomerize at the high temperatures used in GC analysis, potentially leading to the formation of other acids like abietic acid and inaccurate quantification. publications.gc.ca

Liquid Chromatography (LC): While LC methods avoid the need for derivatization, they can suffer from poor UV absorption of resin acids, which limits sensitivity. frontiersin.orgnih.govresearchgate.net

Sample Preparation and Matrix Effects:

The process of extracting palustric acid from a complex matrix can also introduce challenges. The formation of stable emulsions during liquid-liquid extraction (LLE) is a known problem, particularly with pulp mill effluents. publications.gc.cadiva-portal.org The sample matrix can also suppress or enhance the analyte signal in the detector, a phenomenon known as the matrix effect. chromatographyonline.com This is a significant issue in techniques like electrospray ionization-mass spectrometry (ESI-MS). chromatographyonline.com To mitigate this, the use of stable isotopically labeled internal standards is often recommended. chromatographyonline.com

Table 2: Common Interferences and Challenges in Palustric Acid Analysis

| Challenge | Description | Potential Solutions |

| Matrix Interferences | Co-extracted compounds, such as fatty acids, can interfere with the analysis. ncasi.org | Method development to optimize separation, use of mass spectrometric detection to reduce interferences. gov.bc.ca |

| Isomeric Co-elution | Structural similarities between resin acid isomers make separation difficult. frontiersin.orgnih.gov | Use of high-resolution chromatography columns and optimized separation conditions. researchgate.net |

| Derivatization (GC) | The need for derivatization adds time and potential for variability and isomerization. frontiersin.orgnih.govpublications.gc.ca | Use of alternative techniques like LC-MS that do not require derivatization. frontiersin.orgnih.gov |

| Poor UV Absorption (LC) | Limits the sensitivity of LC-UV methods. frontiersin.orgnih.gov | Use of more sensitive detection methods like mass spectrometry. frontiersin.orgnih.gov |

| Matrix Effects (ESI-MS) | The sample matrix can suppress or enhance the analyte signal. chromatographyonline.com | Use of stable isotopically labeled internal standards. chromatographyonline.com |

| Emulsion Formation (LLE) | Can occur during the extraction of aqueous samples, making phase separation difficult. publications.gc.ca | Adjustment of solvent-to-sample ratio, use of alternative extraction techniques like solid-phase extraction (SPE). gov.bc.caualberta.ca |

Chemical Synthesis and Derivatization of Palustric Acid Analogs

Strategies for Structural Modification of Resin Acidsdntb.gov.uachemrxiv.org

Strategies for modifying resin acids primarily target the carboxylic acid group at the C-4 position and the double bond system within the C-ring. These modifications aim to create analogs with altered chemical properties and biological activities. Common approaches include esterification, amidation, oxidation, and rearrangements of the core skeleton. researchgate.netresearchgate.net

The abietane (B96969) skeleton, common to palustric acid and its isomers, is susceptible to a variety of chemical transformations. These reactions often involve the conjugated diene system and can lead to a range of analogs.

Oxidation and Dehydrogenation : Abietane diterpenes can undergo oxidation reactions. For instance, electrochemical methods have been developed for the benzylic oxidation of dehydroabietic acid and the olefin oxidation of abietic acid to produce abietane-type ketones. chemrxiv.org Another significant transformation is dehydrogenative-aromatization, which converts the diene system into an aromatic ring, yielding dehydroabietic acid (DHA) derivatives. This reaction can be carried out at high temperatures with catalysts such as iron, zinc, or copper in the presence of iodine.

Diels-Alder Reactions : The conjugated diene structure of abietane acids, particularly the levopimaric acid isomer which exists in equilibrium with palustric acid, can participate in Diels-Alder reactions. researchgate.net Reaction with dienophiles like maleic anhydride (B1165640) or acrylic acid leads to tricyclic adducts, such as maleopimaric acid (MPA). researchgate.netbelnauka.by These adducts serve as platforms for further derivatization, including the synthesis of polyesters and polyamides. researchgate.net

Rearrangements : The abietane skeleton can undergo rearrangements, such as the migration of a methyl group from the C4 to the C3 position, resulting in (4→3)-abeo-abietanes. mdpi.com These transformations are typically preceded by oxygenation at the C3 position. mdpi.com

The carboxylic acid group of resin acids is a prime target for derivatization to form esters and amides, including ureido compounds.

Ester Derivatives: Esterification of the carboxylic acid function is a common modification. researchgate.net Standard methods include Fischer esterification, which involves heating the resin acid with an alcohol in the presence of a strong acid catalyst. britannica.com Alternatively, methyl esters can be prepared using diazomethane (B1218177). kyoto-u.ac.jp The reaction of a resin acid with an alcohol can also be mediated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Glycerol (B35011) esters of wood rosin (B192284) (GEWR), which contains a mixture of resin acids including abietic and palustric acids, are produced commercially by esterifying the rosin with food-grade glycerol at high temperatures. fao.org

Ureido Derivatives: Ureido derivatives of resin acids can be synthesized from the carboxylic acid via the Curtius rearrangement. mdpi.com This method has been successfully applied to neoabietic acid, an isomer of palustric acid. The general procedure involves converting the resin acid into an acyl azide (B81097) using diphenylphosphoryl azide (DPPA) and a base like triethylamine. The mixture is heated, causing the acyl azide to rearrange into an isocyanate intermediate. This intermediate is not isolated but is directly reacted with a primary or secondary amine to yield the final urea (B33335) derivative. mdpi.com

| Entry | Amine | Product |

| 1 | Aniline | 1-(dodeca-1,3,5,7-tetraen-3-yl)-3-phenylurea |

| 2 | 4-Fluoroaniline | 1-(dodeca-1,3,5,7-tetraen-3-yl)-3-(4-fluorophenyl)urea |

| 3 | 4-Chloroaniline | 1-(4-chlorophenyl)-3-(dodeca-1,3,5,7-tetraen-3-yl)urea |

| 4 | 4-Bromoaniline | 1-(4-bromophenyl)-3-(dodeca-1,3,5,7-tetraen-3-yl)urea |

| 5 | 4-Iodoaniline | 1-(dodeca-1,3,5,7-tetraen-3-yl)-3-(4-iodophenyl)urea |

| 6 | Benzylamine | 1-benzyl-3-(dodeca-1,3,5,7-tetraen-3-yl)urea |

| 7 | Cyclohexylamine | 1-cyclohexyl-3-(dodeca-1,3,5,7-tetraen-3-yl)urea |

| 8 | Pyrrolidine | 1-(dodeca-1,3,5,7-tetraen-3-yl)pyrrolidine-1-carboxamide |

| 9 | Piperidine | 1-(dodeca-1,3,5,7-tetraen-3-yl)piperidine-1-carboxamide |

| 10 | Morpholine | 4-(dodeca-1,3,5,7-tetraen-3-yl)morpholine-4-carboxamide |

| 11 | N-Methylpiperazine | 4-methyl-N-(dodeca-1,3,5,7-tetraen-3-yl)piperazine-1-carboxamide |

| Table 1: Representative ureido derivatives synthesized from neoabietic acid via Curtius rearrangement, demonstrating a general strategy applicable to palustric acid. mdpi.com |

Chemical Transformations of Abietane-type Diterpenes Leading to Palustric Acid Analogs

Methodologies for Preparing Isomeric Forms and Related Compoundsasm.org

Palustric acid is one of several isomeric abietane-type resin acids, including levopimaric, neoabietic, and abietic acid. These isomers can be interconverted under certain conditions, a process known as isomerization.

The isomerization of resin acids is typically acid-catalyzed. rhhz.net When dissolved in a solvent like chloroform (B151607) (which may contain trace amounts of acid) or in the presence of a strong acid catalyst, levopimaric acid, neoabietic acid, and palustric acid rapidly rearrange to form an equilibrium mixture. kyoto-u.ac.jp Studies have shown that this equilibrium is heavily skewed towards the most thermodynamically stable isomer, abietic acid. kyoto-u.ac.jprhhz.net For example, after a certain period under nitrogen atmosphere in the dark, a solution of these acids in chloroform approaches an equilibrium state. kyoto-u.ac.jp The preparation of high-purity abietic acid often relies on this isomerization reaction, where a mixture of resin acids from rosin is treated with an acid catalyst to convert the isomers into abietic acid, which is then separated by crystallization. rhhz.net

| Component | Percentage at Equilibrium |

| Abietic acid | 92% |

| Palustric acid | 5% |

| Neoabietic acid | 3% |

| Table 2: Composition of the equilibrium mixture of resin acids in chloroform solution under nitrogen at 25°C. kyoto-u.ac.jp |

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for controlling reaction outcomes and designing new synthetic pathways.

Isomerization Mechanism : The acid-catalyzed isomerization of abietane-type resin acids proceeds through the formation of a common carbocation intermediate. rhhz.net The proton from the acid catalyst adds to one of the double bonds of the conjugated diene system (e.g., in palustric, levopimaric, or neoabietic acid), creating a relatively stable allyl-type carbocation. This intermediate can then undergo rearrangement and subsequent elimination of a proton to form the different isomers. The process continues until an equilibrium is reached, favoring the formation of the most stable abietic acid isomer. rhhz.net

Ureido Derivative Formation Mechanism (Curtius Rearrangement) : The synthesis of ureido derivatives via the Curtius rearrangement involves several distinct steps. mdpi.comcore.ac.uk

Acyl Azide Formation : The carboxylic acid is first converted to an acyl azide. This is often achieved using diphenylphosphoryl azide (DPPA).

Isocyanate Formation : Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. This is the key step of the Curtius rearrangement.

Nucleophilic Addition : The resulting isocyanate is highly electrophilic and readily reacts with a nucleophile, such as a primary or secondary amine. The amine attacks the carbonyl carbon of the isocyanate, leading to the formation of the stable N,N'-disubstituted urea derivative. mdpi.com

Esterification Mechanism (Fischer Esterification) : The Fischer esterification is a classic acid-catalyzed reaction. britannica.com The mechanism involves:

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Water Elimination : The protonated hydroxyl group leaves as a molecule of water, forming a protonated ester.

Deprotonation : The protonated ester is deprotonated (often by another molecule of alcohol or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst. britannica.com

Biological Activities and Mechanistic Investigations of Palustric Acid

Antimicrobial Activity Mechanisms

Palustric acid is a component of pine oleoresin and has demonstrated a spectrum of antimicrobial activities. researchgate.netrsc.org This activity is a characteristic shared with other resin acids, which have been used in traditional medicine for treating infections. rsc.org

Antibacterial Effects (e.g., against Gram-positive bacteria)

The antibacterial properties of resin acids, including palustric acid, are well-documented, with a notable efficacy against Gram-positive bacteria. researchgate.netnih.gov Rosin (B192284), a complex mixture of resin acids which includes palustric acid, has demonstrated antibacterial properties, particularly against Gram-positive strains. researchgate.net This selectivity is often attributed to the structural differences in the cell walls between Gram-positive and Gram-negative bacteria. nih.gov Gram-positive bacteria lack the protective outer membrane that is present in Gram-negative bacteria, making them more susceptible to certain antibacterial agents. nih.gov

Table 1: Antibacterial Activity of Resin Acids and Related Compounds

| Compound/Extract | Target Bacteria | Observed Effect | Reference(s) |

|---|---|---|---|

| Rosin (contains Palustric acid) | Gram-positive bacteria | Antibacterial properties | researchgate.net |

| Resin Acid-based Cationic Compounds | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antimicrobial activity | rsc.orgcapes.gov.br |

| Resin Rich Methanolic Extracts | Enterococcus faecalis | High sensitivity | nih.gov |

| Abietane (B96969) Diterpenoids | Staphylococcus aureus, Bacillus subtilis | Antibiotic activity | rsc.org |

Antifungal Activities